2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide
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Overview
Description
2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an aminoethyl side chain, making it a potential candidate for various biochemical applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the broad range of biological activities of indole derivatives that this compound likely interacts with its targets to initiate a series of biochemical reactions . These interactions may result in changes in the cellular environment, leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways . The downstream effects of these pathways could contribute to the compound’s observed biological activities.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a broad range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide typically involves the acylation of an indole derivative with an appropriate acylating agent. One common method involves the reaction of 2-methylindole with 2-bromoethylamine under basic conditions to form the intermediate, which is then acylated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: An organic compound with a similar aminoethyl side chain but different core structure.
N-(2-aminoethyl)acetamide: A simpler compound with a similar functional group but lacking the indole core.
Uniqueness
2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide is unique due to its indole core, which imparts distinct biological activities and chemical properties. The presence of the aminoethyl side chain further enhances its versatility in various applications .
Properties
IUPAC Name |
2-[3-(2-aminoethyl)-2-methylindol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-10(6-7-14)11-4-2-3-5-12(11)16(9)8-13(15)17/h2-5H,6-8,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKCNLEIHACRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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